1-Naphthalen-1-yl-3-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]urea
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Overview
Description
3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]UREA is a synthetic organic compound characterized by the presence of a naphthalene ring, a phenyl ring substituted with a tetrafluoropropoxy group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]UREA typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce a reactive group, such as an amine or hydroxyl group, which can participate in further reactions.
Introduction of the Tetrafluoropropoxy Group: The phenyl ring is substituted with a tetrafluoropropoxy group through nucleophilic substitution reactions, often using reagents like tetrafluoropropyl halides.
Urea Linkage Formation: The final step involves the reaction of the naphthalene derivative with the substituted phenyl ring to form the urea linkage. This can be achieved through the reaction of an isocyanate with an amine or through the use of carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider factors such as reaction time, cost of reagents, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under various conditions, such as acidic or basic environments, to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]UREA has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may be used in the development of new materials, coatings, or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]UREA depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROETHOXY)PHENYL]UREA: Similar structure but with a tetrafluoroethoxy group instead of a tetrafluoropropoxy group.
3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROBUTOXY)PHENYL]UREA: Similar structure but with a tetrafluorobutoxy group instead of a tetrafluoropropoxy group.
Uniqueness
The uniqueness of 3-(NAPHTHALEN-1-YL)-1-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]UREA lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the tetrafluoropropoxy group may impart unique characteristics, such as increased lipophilicity, altered electronic properties, and enhanced stability.
Properties
Molecular Formula |
C20H16F4N2O2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]urea |
InChI |
InChI=1S/C20H16F4N2O2/c21-18(22)20(23,24)12-28-17-11-4-3-9-16(17)26-19(27)25-15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H2,25,26,27) |
InChI Key |
VXAUWJMYRIQISH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3OCC(C(F)F)(F)F |
Origin of Product |
United States |
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